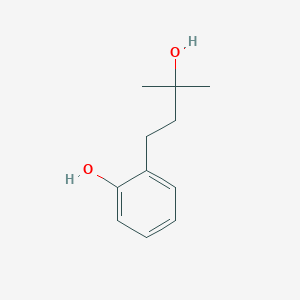
2-(3-Hydroxy-3-methylbutyl)phenol
Cat. No. B1586627
Key on ui cas rn:
4167-73-1
M. Wt: 180.24 g/mol
InChI Key: HULLBXYBMZDZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05006550
Procedure details


To an ice-cooled solution of methyl magnesium bromide in ether (104 ml × 2.7M; 0.28 mole) was added slowly, under nitrogen, a solution of 13.8 g (0.093 mole) of dihydrocoumarin (Compound 28, Scheme 8) in 230 ml of dry ether. The cooling bath was then removed and the mixture stirred for a further 16 hours. The reaction mixture was then poured onto 300 g of ice and 10 ml of conc. H2SO4 and the mixture was stirred to ensure dissolution. The organic layer was then separated and the aqueous layer was extracted with 2×100 ml of ether. The organic layers were combined and washed successively with 70 ml portions of water, saturated NaHCO3, 2M Na2S2O3 and saturated NaCl and then dried (Na2SO4). The solution was then filtered and the filtrate concentrated in-vacuo to give the title compound as a white solid. PMR (CDCl3) : & 1.30 (6H, s), 1.80 (2H, t, J~7.5 Hz), 2.12 (1H, broad s), 2.73 (2H, t, J~7.5 Hz), 6.80-6.87 (2H, m), 7.00 (1H, broad s), 7.07-7.14 (2H, m).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH:4]1[CH:5]=[CH:6][C:7]2[O:14]C(=O)[CH2:11][CH2:10][C:8]=2[CH:9]=1.CC[O:17][CH2:18][CH3:19]>>[OH:14][C:7]1[CH:6]=[CH:5][CH:4]=[CH:9][C:8]=1[CH2:10][CH2:11][C:18]([CH3:19])([OH:17])[CH3:1]
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
104 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)CCC(=O)O2
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)CCC(=O)O2
|
Step Four
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for a further 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly, under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was then removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was then poured onto 300 g of ice and 10 ml of conc. H2SO4
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was then separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with 2×100 ml of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with 70 ml portions of water, saturated NaHCO3, 2M Na2S2O3 and saturated NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was then filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in-vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
